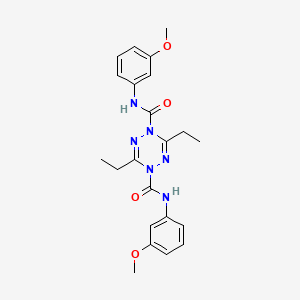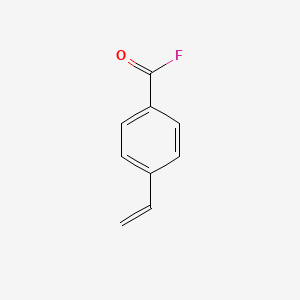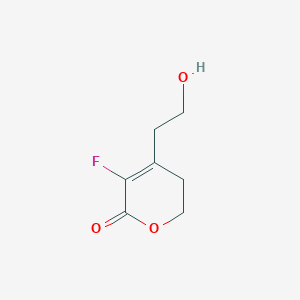
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of a fluorinated aldehyde with a suitable dihydropyranone precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyran derivative with a reduced fluorine atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of the fluorine atom may result in the formation of new functionalized derivatives.
科学的研究の応用
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include the development of new drugs for the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyethyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Fluoro-4-(2-hydroxyethyl)phenol: This compound shares the fluorine and hydroxyethyl groups but differs in the aromatic ring structure.
4-Hydroxyamphetamine: Similar in having a hydroxy group and an aromatic ring, but differs in the presence of an amine group and its pharmacological properties.
Uniqueness
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its dihydropyranone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
552308-03-9 |
|---|---|
分子式 |
C7H9FO3 |
分子量 |
160.14 g/mol |
IUPAC名 |
5-fluoro-4-(2-hydroxyethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H9FO3/c8-6-5(1-3-9)2-4-11-7(6)10/h9H,1-4H2 |
InChIキー |
OVMLQJQWUGEDBE-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C(=C1CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



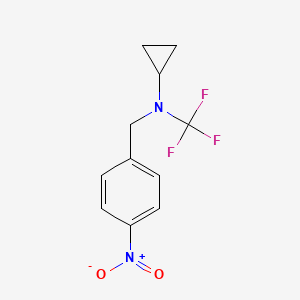
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
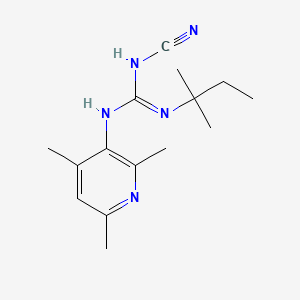
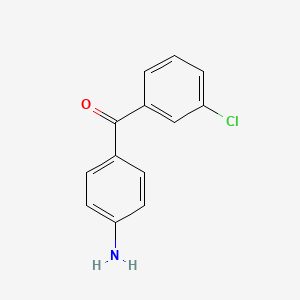


![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
